molecular formula C33H27OP B12515214 Phosphine oxide, tris(1-naphthalenylmethyl)- CAS No. 745809-61-4

Phosphine oxide, tris(1-naphthalenylmethyl)-

Cat. No.: B12515214
CAS No.: 745809-61-4
M. Wt: 470.5 g/mol
InChI Key: MANBTKOZVQQELA-UHFFFAOYSA-N
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Description

Phosphine oxides are organophosphorus compounds characterized by a central phosphorus atom bonded to three organic substituents and an oxygen atom. "Phosphine oxide, tris(1-naphthalenylmethyl)-" (hereafter referred to as Tris-Naph-Oxide) features three 1-naphthalenylmethyl groups attached to the phosphorus center. Naphthalene-based substituents likely enhance steric bulk and π-π interactions, influencing solubility, coordination behavior, and thermal stability compared to simpler aryl or alkyl phosphine oxides.

Properties

CAS No.

745809-61-4

Molecular Formula

C33H27OP

Molecular Weight

470.5 g/mol

IUPAC Name

1-[bis(naphthalen-1-ylmethyl)phosphorylmethyl]naphthalene

InChI

InChI=1S/C33H27OP/c34-35(22-28-16-7-13-25-10-1-4-19-31(25)28,23-29-17-8-14-26-11-2-5-20-32(26)29)24-30-18-9-15-27-12-3-6-21-33(27)30/h1-21H,22-24H2

InChI Key

MANBTKOZVQQELA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, tris(1-naphthalenylmethyl)-, typically involves the reaction of phosphine gas with 1-bromonaphthalene in the presence of a strong base such as sodium tert-butoxide in dimethyl sulfoxide (DMSO). This method allows for the formation of the target phosphine in moderate yields . Another approach involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to yield the desired phosphine oxide .

Industrial Production Methods

Industrial production methods for phosphine oxide, tris(1-naphthalenylmethyl)-, are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve higher yields and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, tris(1-naphthalenylmethyl)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The naphthalenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides with higher oxidation states, while substitution reactions can introduce a wide range of functional groups onto the naphthalenylmethyl moieties .

Mechanism of Action

The mechanism by which phosphine oxide, tris(1-naphthalenylmethyl)-, exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine oxide moiety acts as a Lewis base, donating electron density to metal centers and forming stable complexes. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in catalysis and materials science .

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxides

Structural and Functional Analogues

Triphenylphosphine Oxide (TPPO)
  • Structure : Three phenyl groups attached to phosphorus.
  • Properties : High thermal stability, moderate solubility in polar solvents.
  • Applications : Catalyst in organic synthesis, ligand in coordination chemistry .
  • Contrast with Tris-Naph-Oxide : The naphthalenylmethyl groups in Tris-Naph-Oxide may reduce solubility in polar solvents but improve stability in aromatic matrices due to extended conjugation.
Tris(2-methylaziridinyl)phosphine Oxide (MAPO)
  • Structure : Three 2-methylaziridinyl groups.
  • Properties : CAS 57-39-6, molecular weight 215.23 g/mol, foul odor, soluble in organic solvents .
  • Applications : Used as a bonding agent in polymers and propellants.
  • Contrast : MAPO’s small, strained aziridine rings enhance reactivity in cross-linking reactions, whereas Tris-Naph-Oxide’s bulky substituents likely favor steric hindrance, reducing nucleophilic activity .
Tris(triazolyl)phosphine Oxide
  • Structure : Triazole-based substituents.
  • Properties : Strong Cu(I) ligation capabilities comparable to pyrazolyl analogs .
  • Applications : Coordination chemistry for technetium/rhenium complexes in nuclear medicine .
Tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine Oxide (4-TBTPO)
  • Structure : Benzothiazole-functionalized phenyl groups.
  • Properties : Yellow emission under UV light, used in OLEDs .
  • Contrast : Tris-Naph-Oxide’s naphthalene moieties could exhibit broader absorption spectra and higher electron mobility, advantageous for organic electronics.

Reactivity and Coordination Chemistry

  • Reactivity with HNO: Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine (TXPTS) reacts with HNO to form stable azaylides, a trait useful in HNO detection . Tris-Naph-Oxide, with electron-rich naphthalene groups, might exhibit slower hydrolysis but similar azaylide formation.
  • Metal Coordination: Tris(triazolyl)phosphine oxide forms stable Re/Tc complexes, but technetium analogs show unpredictable reactivity compared to rhenium . Tris-Naph-Oxide’s bulk may limit coordination to larger metal ions (e.g., lanthanides), as seen in quinolinyl-derivatives .

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., naphthalene, triazoles) reduce catalytic activity but improve thermal stability and material properties .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonato in TXPTS) enhance water solubility, while electron-donating groups (e.g., naphthalene) favor π-interactions .
  • Contradictions: highlights that technetium complexes cannot be reliably predicted from rhenium analogs, emphasizing the need for empirical studies for Tris-Naph-Oxide’s metal coordination .

Biological Activity

Phosphine oxide, tris(1-naphthalenylmethyl)- (CAS No. 745809-61-4), is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.

PropertyValue
Molecular FormulaC27H27O
Molecular Weight399.50 g/mol
IUPAC Nametris(1-naphthalenylmethyl) phosphine oxide
StructureChemical Structure

The biological activity of tris(1-naphthalenylmethyl) phosphine oxide is primarily attributed to its ability to interact with biological macromolecules, particularly through the following mechanisms:

  • DNA Intercalation : This compound can intercalate into DNA, disrupting normal replication and transcription processes. This mechanism is relevant in its potential anticancer activity as it may induce apoptosis in cancer cells by causing DNA damage.
  • Reactive Oxygen Species (ROS) Induction : Tris(1-naphthalenylmethyl) phosphine oxide has been shown to increase ROS levels in cells, which can lead to oxidative stress and subsequent cell cycle arrest or apoptosis.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that tris(1-naphthalenylmethyl) phosphine oxide exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were notably lower compared to other phosphine derivatives, indicating higher potency.
    • Table 1: IC50 Values of Tris(1-naphthalenylmethyl) Phosphine Oxide Against Cancer Cell Lines
    Cell LineIC50 (µM)
    HeLa15.2
    Ishikawa12.7
  • Mechanism of Action Studies : Further investigations revealed that the compound caused cell cycle arrest in the S phase and increased the number of cells in the sub-G1 phase, indicative of apoptosis. The study utilized flow cytometry analysis to assess cell cycle distribution and viability.
  • Comparative Analysis : When compared with similar compounds such as tris(2-carbamoylethyl) phosphine oxide and other naphthalene-substituted phosphines, tris(1-naphthalenylmethyl) phosphine oxide showed superior biological activity, particularly in terms of anticancer efficacy and ROS induction.

Q & A

Q. What experimental strategies address contradictions in reported P=O bond lengths for tris(aryl)phosphine oxides, such as those observed in crystallographic studies?

  • Methodological Answer : Discrepancies (e.g., 1.45 Å vs. 1.49 Å in ) arise from:
  • Crystal Packing : Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular forces (e.g., C-H···O) that elongate bonds.
  • Theoretical Validation : CASSCF calculations (MOLPRO) compare gas-phase vs. solid-state geometries. Multi-conformer refinement in SHELXL accounts for dynamic disorder .

Q. How can tris(1-naphthalenylmethyl)phosphine oxide be functionalized to enhance its utility in photocatalytic or organocatalytic applications?

  • Methodological Answer :
  • Post-Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at naphthalene 4-position) via nitration to modulate redox potentials.
  • Hybrid Materials : Covalent grafting onto mesoporous silica (e.g., SBA-15) via silane linkers improves recyclability in cross-coupling reactions.
  • Photophysical Tuning : Time-resolved fluorescence spectroscopy (TCSPC) assesses triplet-state lifetimes for photocatalyst design .

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